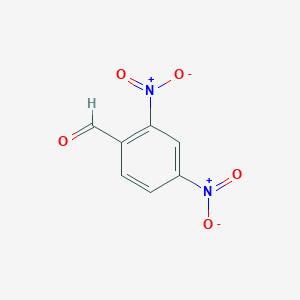

2,4-Dinitrobenzaldehyde

Cat. No. B114715

Key on ui cas rn:

528-75-6

M. Wt: 196.12 g/mol

InChI Key: ZILXIZUBLXVYPI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06713489B2

Procedure details

To a nitrogen purged 5 liter 4-neck flask fitted with a condenser, mechanical stirrer, addition funnel, and temperature probe, was added 325 mesh iron dust, which can be obtained from Aldrich, Milwaukee, Wis. (220 g, 3.9 mol, 8 equiv), water (800 mL), and glacial acetic acid (5 mL). Over the next hour, some frothing occurred and the temperature rose to 28° C. In a separate container, 2,4-dinitrobenzaldehyde (97 g, 0.49 mol, 1 equiv) was dissolved in 1:1 glacial acetic acid/ethyl acetate (800 mL). 2,4-Dinitrobenzaldehyde can be purchased from Aldrich, Milwaukee, Wis. About 5 mL of the 2,4-dinitrobenzaldehyde solution was added dropwise to the iron mixture, which led to a dissipation of the frothing. The reaction mixture was warmed to 35° C. with a steam bath. Without further heating, the remaining dinitrobenzaldehyde solution was added at such a rate as to maintain the temperature below 50° C. The addition was completed after 6 hours. The reaction mixture was diluted with water (1 L) and diatomaceous earth (BNL Fine Chemicals and Reagents, Meriden, Conn.) was added (100 g). The reaction mixture was stirred an additional 3 hours at which point the temperature had dropped to 25° C. The solids were removed by filtration. The organic layer was separated and the aqueous layer was extracted with ethyl acetate (3×400 mL). The extracts were then used to wash the solids from the initial filtration. The organic layers were combined and washed with water (400 mL) and saturated aqueous NaHCO3 (3×400 mL). The combined organic layers were dried over MgSO4 and Darco G-60® (activated charcoal; BNL Fine Chemicals and Reagents, Meriden, Conn.) (10 g). After filtration to remove the drying agents, the organic layers were concentrated in vacuo to a slurry and diluted with 1 L of hexanes. The precipitated solids were collected by suction filtration and dried in air to give 2,4-diaminobenzaldehyde (48 g, 71%) as a light yellow solid.

Name

acetic acid ethyl acetate

Quantity

800 mL

Type

solvent

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][C:5]=1[CH:6]=[O:7])([O-])=O.[N+](C1C([N+]([O-])=O)=C(C=CC=1)C=O)([O-])=O>C(O)(=O)C.C(OCC)(=O)C.O.[Fe]>[NH2:1][C:4]1[CH:11]=[C:10]([NH2:12])[CH:9]=[CH:8][C:5]=1[CH:6]=[O:7] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

97 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=O)C=CC(=C1)[N+](=O)[O-]

|

|

Name

|

acetic acid ethyl acetate

|

|

Quantity

|

800 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O.C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=O)C=CC(=C1)[N+](=O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=O)C=CC(=C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C(=C(C=O)C=CC1)[N+](=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

35 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred an additional 3 hours at which point the temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a nitrogen purged 5 liter 4-neck flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a condenser, mechanical stirrer, addition funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

temperature probe, was added 325 mesh iron dust, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 28° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature below 50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added (100 g)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

had dropped to 25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids were removed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted with ethyl acetate (3×400 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

to wash the solids from the initial

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (400 mL) and saturated aqueous NaHCO3 (3×400 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic layers were dried over MgSO4 and Darco G-60® (activated charcoal; BNL Fine Chemicals and Reagents, Meriden, Conn.) (10 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the drying agents

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the organic layers were concentrated in vacuo to a slurry

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 1 L of hexanes

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated solids were collected by suction filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in air

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C=O)C=CC(=C1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 48 g | |

| YIELD: PERCENTYIELD | 71% | |

| YIELD: CALCULATEDPERCENTYIELD | 71.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |